molecular formula C6H7N3O2S B2735466 6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid CAS No. 1783511-32-9

6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid

Cat. No. B2735466
CAS RN: 1783511-32-9
M. Wt: 185.2
InChI Key: FMZJXXSDQUQFAJ-UHFFFAOYSA-N
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Description

“6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . Triazole compounds, which include two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

EN300-19528993 can serve as a ligand in coordination chemistry. Scientists explore its ability to form stable complexes with transition metals. These complexes may exhibit catalytic activity, luminescence, or magnetic properties. The compound’s thiazine moiety can coordinate with metal ions, leading to diverse applications.

properties

IUPAC Name

6,7-dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c10-6(11)5-4-3-12-2-1-9(4)8-7-5/h1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZJXXSDQUQFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C(N=NN21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid

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